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molecular formula C11H11FO4 B8307559 5-(1-Fluoro-2,3-dihydroxypropyl)-2-benzofuran-1(3H)-one

5-(1-Fluoro-2,3-dihydroxypropyl)-2-benzofuran-1(3H)-one

Cat. No. B8307559
M. Wt: 226.20 g/mol
InChI Key: LKUWIHSVJHVRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999990B2

Procedure details

A solution of 5-[3-(Hydroxymethyl)oxiran-2-yl]-2-benzofuran-1(3H)-one (1.2 g, 5.8 mmol) in TEA.3HF (triethylamine trihydrofluoride) (10 mL) was warmed to 110° C. for 8 hours, and then cooled to RT. The reaction mixture was extracted with EtOAc (200 mL), washed with NaHCO3 (30 mL) and brine (30 mL). The organic layer was dried over Na2SO4, and then concentrated in vacuo. The residue was separated and purified with prep-TLC to give product the title product.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[O:5][CH:4]1[C:6]1[CH:15]=[CH:14][C:9]2[C:10](=[O:13])[O:11][CH2:12][C:8]=2[CH:7]=1.[FH:16].F.F.C(N(CC)CC)C>>[F:16][CH:4]([C:6]1[CH:15]=[CH:14][C:9]2[C:10](=[O:13])[O:11][CH2:12][C:8]=2[CH:7]=1)[CH:3]([OH:5])[CH2:2][OH:1] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
OCC1C(O1)C1=CC2=C(C(OC2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F.F.F.C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with NaHCO3 (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified with prep-TLC

Outcomes

Product
Name
Type
product
Smiles
FC(C(CO)O)C1=CC2=C(C(OC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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